![molecular formula C16H10ClFO2S B12564402 Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- CAS No. 183873-75-8](/img/structure/B12564402.png)
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is a complex organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and a sulfonyl group attached to a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of naphthalene with chlorinating agents to introduce the chlorine atom at the desired positionThe fluorophenyl group is then attached using appropriate coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by coupling reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for fluorescence microscopy.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its ability to form stable complexes with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1-chloro-4-[(2,5-difluorophenyl)ethynyl]-: Similar structure but with an ethynyl group instead of a sulfonyl group.
Bis(4-fluorophenyl) sulfone: Contains two fluorophenyl groups attached to a sulfone.
Uniqueness
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is unique due to the presence of both a chlorine atom and a sulfonyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
183873-75-8 |
|---|---|
Formule moléculaire |
C16H10ClFO2S |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
1-chloro-4-(4-fluorophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H10ClFO2S/c17-15-9-10-16(14-4-2-1-3-13(14)15)21(19,20)12-7-5-11(18)6-8-12/h1-10H |
Clé InChI |
SQRSIVXYWMQTKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
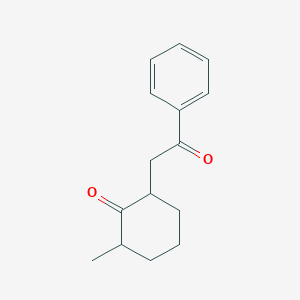
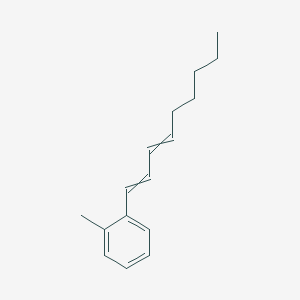

![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
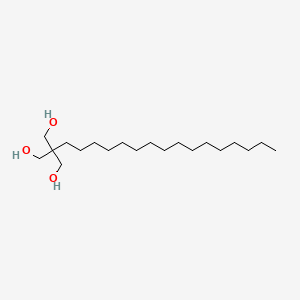
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)
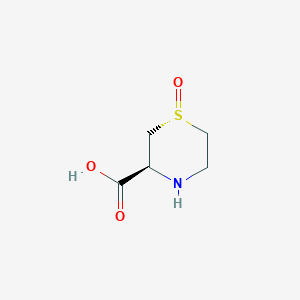
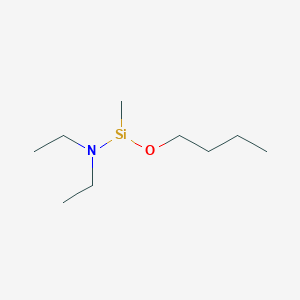
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
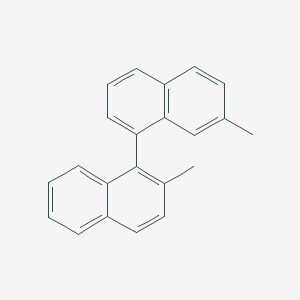
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
